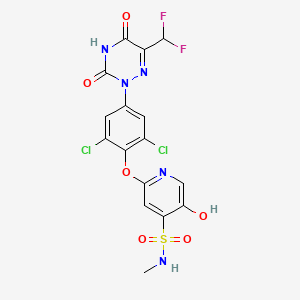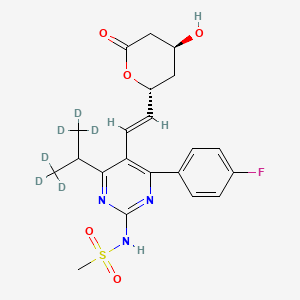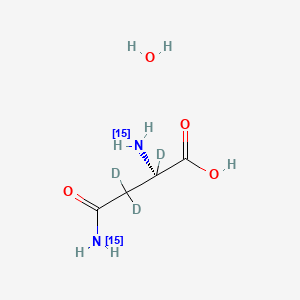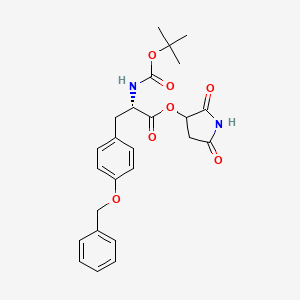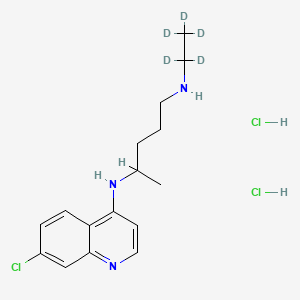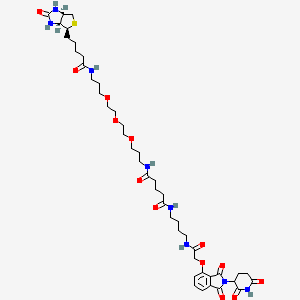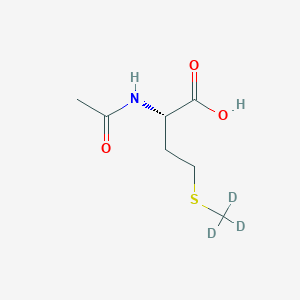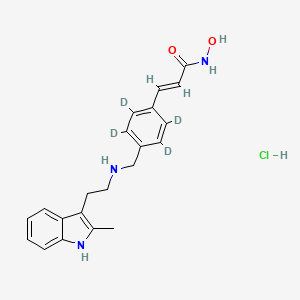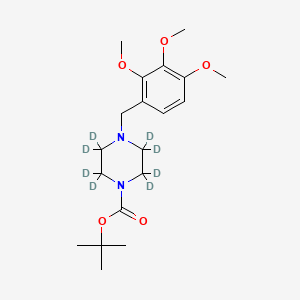
N-Boc-Trimetazidine-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-Trimetazidine-d8 is a deuterated derivative of N-Boc-Trimetazidine. It is a labeled reference standard used in various scientific research applications. The compound has a molecular formula of C19H22D8N2O5 and a molecular weight of 374.5. It appears as a yellow oil and is soluble in solvents such as dichloromethane, ethyl acetate, and methanol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-Trimetazidine-d8 involves the incorporation of deuterium atoms into the structure of N-Boc-Trimetazidine. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis, photocatalytic synthesis, and other advanced techniques to achieve the desired isotopic labeling .
化学反応の分析
Types of Reactions
N-Boc-Trimetazidine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different substituents .
科学的研究の応用
N-Boc-Trimetazidine-d8 is widely used in scientific research due to its labeled nature. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of trimetazidine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of trimetazidine.
作用機序
The mechanism of action of N-Boc-Trimetazidine-d8 is similar to that of trimetazidine. It is hypothesized to inhibit mitochondrial 3-ketoacyl coenzyme A thiolase, decreasing long-chain fatty acid β-oxidation while not affecting glycolysis. This shift in metabolism helps prevent the acidic conditions that exacerbate ischemic injury. The compound targets mitochondrial pathways and modulates energy production, providing cytoprotective effects .
類似化合物との比較
Similar Compounds
Trimetazidine: The parent compound, used for the treatment of angina pectoris.
N-Boc-Trimetazidine: The non-deuterated version of N-Boc-Trimetazidine-d8.
Trimetazidine-d8: Another deuterated derivative used in similar research applications.
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in research applications. The incorporation of deuterium atoms enhances the stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in various scientific fields .
特性
分子式 |
C19H30N2O5 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
tert-butyl 2,2,3,3,5,5,6,6-octadeuterio-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O5/c1-19(2,3)26-18(22)21-11-9-20(10-12-21)13-14-7-8-15(23-4)17(25-6)16(14)24-5/h7-8H,9-13H2,1-6H3/i9D2,10D2,11D2,12D2 |
InChIキー |
VEHUBUWVCHATCU-PMCMNDOISA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


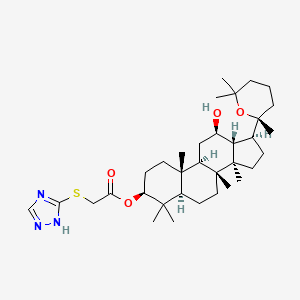

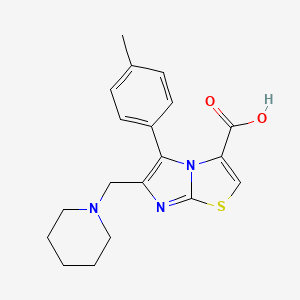
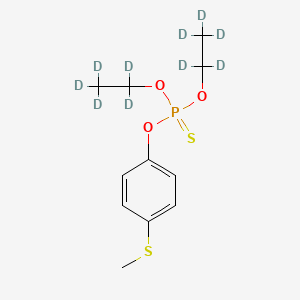
![[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13S)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12412009.png)
